N,N'-bis(1,3-benzodioxol-5-ylmethyl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is known for its unique structural features, which include two benzodioxole groups attached to a pyridine ring through carboxamide linkages. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid with appropriate benzodioxole derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediates. These intermediates are then reacted with benzodioxole amines under controlled conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N2,N6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzodioxole groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted benzodioxole compounds. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Scientific Research Applications
N2,N6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize reactive metal complexes and as a catalyst in organic transformations.
Biology: The compound is studied for its potential as a molecular probe for sensing and recognition applications.
Medicine: Research is ongoing to explore its pharmacological activities, including antibacterial and anticancer properties.
Industry: It is used in the development of functional materials, such as sensors and molecular devices
Mechanism of Action
The mechanism of action of N2,N6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide derivatives: These compounds share the pyridine-2,6-dicarboxamide core but differ in the substituents attached to the pyridine ring.
Benzodioxole derivatives: Compounds with benzodioxole groups attached to different scaffolds.
Uniqueness
N2,N6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE is unique due to the presence of both benzodioxole and pyridine-2,6-dicarboxamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H19N3O6 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-N,6-N-bis(1,3-benzodioxol-5-ylmethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H19N3O6/c27-22(24-10-14-4-6-18-20(8-14)31-12-29-18)16-2-1-3-17(26-16)23(28)25-11-15-5-7-19-21(9-15)32-13-30-19/h1-9H,10-13H2,(H,24,27)(H,25,28) |
InChI Key |
XOQCBOQFHXBEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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